molecular formula C9H9IN2OS B5715229 N-[(4-iodophenyl)carbamothioyl]acetamide

N-[(4-iodophenyl)carbamothioyl]acetamide

Cat. No.: B5715229
M. Wt: 320.15 g/mol
InChI Key: AJQKIFHIPADKKG-UHFFFAOYSA-N
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Description

N-[(4-iodophenyl)carbamothioyl]acetamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a carbamothioyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)carbamothioyl]acetamide typically involves the acylation of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then reacted with thiourea under mild conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and thiols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(4-iodophenyl)carbamothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)acetamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

    N-[(4-sulfamoylphenyl)carbamothioyl]acetamide: Contains a sulfonamide group, which imparts different chemical and biological properties.

    N-[(2-ethyl-4-iodophenyl)carbamothioyl]acetamide: Has an ethyl group, affecting its steric and electronic properties.

Uniqueness

N-[(4-iodophenyl)carbamothioyl]acetamide is unique due to the presence of both iodine and carbamothioyl groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-iodophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKIFHIPADKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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